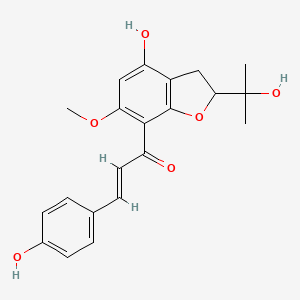
5-FAM-Woodtide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-FAM-Woodtide is a polypeptide used primarily as a biochemical assay reagent. It is a FAM-labeled Forkhead derived peptide, which corresponds to residues 324-334 of the transcription factor FKHR with two lysine residues added at the N-terminus to facilitate binding to phosphocellulose paper . The compound has a molecular weight of 1945.2 and a molecular formula of C89H133N21O26S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Woodtide involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The FAM (fluorescein amidite) label is attached to the peptide during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-FAM-Woodtide undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups in the peptide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for labeling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
5-FAM-Woodtide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for kinase assays, particularly for the DYRK family of kinases.
Biology: Used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Employed in the development of diagnostic assays and therapeutic research.
Industry: Utilized in the production of biochemical assay kits and research reagents
Mechanism of Action
5-FAM-Woodtide exerts its effects by acting as a substrate for specific kinases, such as the DYRK family of kinases. The FAM label allows for the detection and quantification of kinase activity through fluorescence measurements. The molecular targets include the active sites of the kinases, where phosphorylation of the peptide occurs .
Comparison with Similar Compounds
Similar Compounds
5-FAM-KKISGRLSPIMTEQ-NH2: A similar peptide with a slightly different sequence.
FAM-labeled peptides: Other peptides labeled with fluorescein amidite for use in biochemical assays.
Uniqueness
5-FAM-Woodtide is unique due to its specific sequence derived from the transcription factor FKHR and its application as a substrate for the DYRK family of kinases. Its FAM label provides a convenient means of detection through fluorescence, making it highly valuable in various biochemical assays .
Properties
Molecular Formula |
C89H133N21O26S |
|---|---|
Molecular Weight |
1945.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H133N21O26S/c1-9-45(5)70(107-79(126)58(18-12-14-33-91)101-77(124)57(17-11-13-32-90)100-74(121)48-21-24-52-51(38-48)87(134)136-89(52)53-25-22-49(114)39-65(53)135-66-40-50(115)23-26-54(66)89)84(131)105-62(42-111)75(122)97-41-68(117)98-56(19-15-34-96-88(94)95)76(123)104-61(37-44(3)4)81(128)106-63(43-112)86(133)110-35-16-20-64(110)82(129)108-71(46(6)10-2)83(130)103-60(31-36-137-8)80(127)109-72(47(7)113)85(132)102-59(28-30-69(118)119)78(125)99-55(73(93)120)27-29-67(92)116/h21-26,38-40,44-47,55-64,70-72,111-115H,9-20,27-37,41-43,90-91H2,1-8H3,(H2,92,116)(H2,93,120)(H,97,122)(H,98,117)(H,99,125)(H,100,121)(H,101,124)(H,102,132)(H,103,130)(H,104,123)(H,105,131)(H,106,128)(H,107,126)(H,108,129)(H,109,127)(H,118,119)(H4,94,95,96)/t45-,46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-/m0/s1 |
InChI Key |
WAPOYWWTFFOQLN-CISARNBBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)
![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

